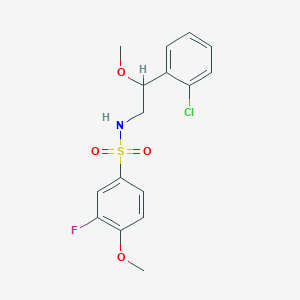

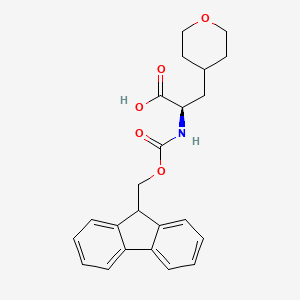

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

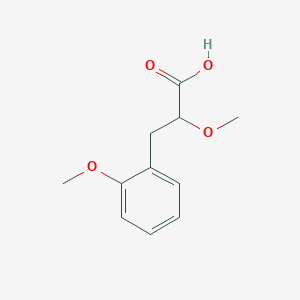

“2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride” is a product used for proteomics research . It has a molecular formula of C10H13ClN4 and a molecular weight of 224.69 .

Synthesis Analysis

The synthesis of 2H-1,2,3-triazoles, such as “this compound”, often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is also described .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C10H13ClN4 and a molecular weight of 224.69 .Applications De Recherche Scientifique

Antimicrobial Activities

The synthesis of novel triazole derivatives, including those similar in structure to "2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride," has been a focus of research due to their potential antimicrobial properties. For instance, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, demonstrating that these compounds could possess good or moderate activities against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).

Antifungal and Cytotoxic Activity

Similarly, research into the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which share a core triazole component with "this compound," has shown these compounds to exhibit notable antifungal and cytotoxic activities. Noolvi et al. (2014) synthesized a series of these derivatives and found that some exhibited good antibacterial activity and cytotoxic properties in vitro (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, & Azit Zambre, 2014).

Organic Light-Emitting Diodes (OLEDs)

The application of triazole derivatives extends into the field of electronics, specifically in the development of organic light-emitting diodes (OLEDs). Ge et al. (2008) explored the use of bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties for the fabrication of phosphorescent OLEDs. This research indicates the potential for triazole-containing compounds in enhancing the efficiency of electronic devices (Z. Ge, T. Hayakawa, S. Ando, M. Ueda, T. Akiike, H. Miyamoto, Toru Kajita, & M. Kakimoto, 2008).

Corrosion Inhibition

In the field of corrosion science, Kaya et al. (2016) conducted a study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, utilizing quantum chemical parameters and molecular dynamics simulations. This research suggests the potential of triazole derivatives in corrosion inhibition applications, demonstrating the versatility of these compounds in various scientific and industrial contexts (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, & M. Saracoglu, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2-phenyltriazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVAKIEPPJIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)